2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-
Description
2,1,3-Benzoxadiazole (BOX) derivatives are electron-deficient heterocycles widely studied for their optoelectronic properties. The compound 4-chloro-5,7-dinitro-2,1,3-benzoxadiazole features a chloro substituent at position 4 and nitro groups at positions 5 and 6. These electron-withdrawing substituents enhance intramolecular charge transfer (ICT) and influence thermal stability, solubility, and aggregation behavior.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,7-dinitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClN4O5/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNZXTGUZLGWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431607 | |
| Record name | 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68579-76-0 | |
| Record name | 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the bromination of 2,1,3-benzoxadiazole followed by nitration using nitric acid in the presence of sulfuric acid . The reaction conditions often require careful control of temperature and concentration to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines to form substituted products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and conditions such as basic medium and elevated temperatures are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
Substituted Benzoxadiazoles: Formed through nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Oxidized Derivatives: Produced through oxidation reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2,1,3-benzoxadiazole, 4-chloro-5,7-dinitro- is CHClNO. It features a benzoxadiazole skeleton that is crucial for its reactivity and utility in various applications. The compound exhibits strong fluorescence properties which enhance its effectiveness as a labeling reagent in analytical techniques.
Analytical Chemistry Applications
2.1 Derivatization Agent for Amines and Amino Acids
NBD-Cl is widely utilized as a derivatization agent in high-performance liquid chromatography (HPLC) for the analysis of amines and amino acids. The derivatization process improves detection limits by introducing fluorescent properties to these compounds. The reaction typically involves the formation of stable fluorescent derivatives that can be analyzed using HPLC.
- Case Study: Analysis of Amlodipine
A study demonstrated the application of NBD-Cl in analyzing amlodipine in human serum. The method involved extracting amlodipine from serum using ethyl acetate followed by derivatization with NBD-Cl. The resulting derivatives were analyzed using reversed-phase HPLC, achieving a recovery rate of approximately 94% with high precision .
2.2 Fluorescent Tagging Reagent
NBD-Cl serves as an effective fluorescent tagging reagent in biochemistry. It has been employed to label various biomolecules, enhancing their visibility during analysis. For instance, new NBD-tagged polyamines were synthesized to stain siliceous frustules of diatom algae and spicules of siliceous sponges . This application highlights its versatility in biological research.
Mechanistic Insights
The reaction mechanism involving NBD-Cl includes the formation of a Meisenheimer complex when it reacts with amines. This complex can lead to various products depending on the nature of the amine involved—primary or secondary . Notably, the reaction with tertiary amines results in chain scissoring, producing a library of NBD-tagged compounds that can be used for further analytical purposes.
Table 1: Summary of Applications of NBD-Cl
Table 2: Reaction Conditions for Derivatization
| Amine Type | Reaction Conditions | Resulting Product |
|---|---|---|
| Primary Amine | Incubation with NBD-Cl at 55 °C | Stable fluorescent derivative |
| Secondary Amine | Similar conditions as primary | High sensitivity in detection |
| Tertiary Amine | Reaction leads to chain scissoring | Diverse NBD-tagged products |
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- involves its interaction with specific molecular targets. For instance, it can act as a fluorogenic reagent by undergoing nucleophilic substitution reactions with amines, leading to the formation of fluorescent products . In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Key Research Findings
Electron Deficiency : The chloro and nitro groups in 4-chloro-5,7-dinitro-BOX synergistically enhance ICT, leading to large Stokes shifts (~3,800 cm⁻¹) and solvent-dependent emission .
Thermal Resilience : BOX derivatives degrade sharply at ~300°C, making them suitable for high-temperature optoelectronic applications .
Electrochemical Tunability: Substituents like NO₂ and Cl allow precise modulation of HOMO-LUMO gaps, critical for organic photovoltaics .
Data Tables
Table 1: Optical and Electrochemical Properties of BOX Derivatives vs. Analogs
*Inferred from related BOX derivatives.
Biological Activity
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzoxadiazole core with chlorine and nitro substituents that significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2,1,3-benzoxadiazole, 4-chloro-5,7-dinitro- is characterized by a benzoxadiazole ring with chlorine at position 4 and nitro groups at positions 5 and 7. The presence of these electron-withdrawing groups enhances the compound's electrophilic character, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of benzoxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2,1,3-benzoxadiazole can selectively inhibit Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for various derivatives are summarized in Table 1.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2,1,3-Benzoxadiazole Derivative A | 15 | Bacillus subtilis |
| 2,1,3-Benzoxadiazole Derivative B | 30 | Escherichia coli |
| 2,1,3-Benzoxadiazole Derivative C | 25 | Candida albicans |
The antimicrobial effectiveness of these compounds suggests their potential use as therapeutic agents against resistant strains of bacteria and fungi .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of 2,1,3-benzoxadiazole derivatives have been evaluated against various cancer cell lines. Notably, studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. The following cell lines were tested:
- Breast Cancer : MCF-7
- Lung Cancer : A549
- Liver Cancer : HepG2
Table 2 presents the IC50 values for selected derivatives against these cancer cell lines.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 10 | 4-Chloro-5-nitro derivative |
| A549 | 12 | 4-Chloro-7-nitro derivative |
| HepG2 | 8 | Combined derivative |
These findings highlight the potential of benzoxadiazole derivatives as lead compounds for developing new anticancer therapies .
The biological activity of 2,1,3-benzoxadiazole is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways. For example, it has been suggested that some derivatives inhibit tyrosine kinases, impacting signaling pathways such as PI3K/AKT/mTOR .
- DNA Interaction : Certain benzoxadiazole derivatives are known to intercalate DNA or disrupt its function, leading to apoptosis in cancer cells.
Case Studies
A notable study investigated the efficacy of a specific derivative in a mouse model of breast cancer. The treated group showed a significant reduction in tumor size compared to the control group after four weeks of treatment. This study underscores the potential clinical applications of benzoxadiazole derivatives in oncology .
Q & A
Basic: What are the established synthetic routes for preparing 4-chloro-5,7-dinitro-2,1,3-benzoxadiazole derivatives?
Answer:
The synthesis typically involves multistep functionalization of the benzoxadiazole core. A common approach includes:
- Step 1: Bromination of 2,1,3-benzoxadiazole using N-bromosuccinimide (NBS) under controlled conditions to yield 4,7-dibromo derivatives.
- Step 2: Selective nitration at the 5- and 7-positions using mixed nitric-sulfuric acid, followed by chlorination via phosphorus oxychloride (POCl₃) to introduce the 4-chloro substituent.
- Step 3: Sonogashira coupling with terminal alkynes (e.g., arylacetylenes) to append π-conjugated systems, enabling tuning of optoelectronic properties .
Key considerations include reaction temperature control (e.g., reflux in DMF for bromination) and purification via column chromatography or recrystallization. Yields range from 71–82%, with characterization by NMR, HRMS, and FTIR .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Assigns proton environments and confirms substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) .
- UV-Vis Spectroscopy: Identifies π-π* transitions (λmax ~419 nm in CHCl₃) with molar absorptivity ε ~2.7×10⁴ L mol⁻¹ cm⁻¹, indicative of extended conjugation .
- Fluorescence Spectroscopy: Measures emission maxima (494–498 nm) and Stokes shifts (~3,779 cm⁻¹) to assess intramolecular charge transfer (ICT) .
- HRMS: Validates molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₀ClN₃O₃: calc. 304.0485, found 304.0487) .
Thermal stability is evaluated via TGA, showing degradation onset at ~300°C .
Advanced: How do solvent polarity and substituent effects influence photophysical properties?
Answer:
Solvent polarity induces bathochromic shifts in emission spectra due to stabilization of the ICT state. For example:
- Nonpolar solvents (heptane): Narrow emission bands with higher quantum yields (ΦFL ~0.65).
- Polar solvents (acetonitrile): Broadened emission with red shifts (Δλ ~15 nm) and reduced ΦFL (~0.5) due to dipole-dipole interactions .
Substituents like electron-withdrawing nitro groups enhance ICT, while alkyl chains (e.g., dodecyl in 9d ) promote aggregation in solution, evidenced by dual fluorescence lifetimes (monomer: ~4 ns; aggregate: ~1 ns) . Computational modeling (TD-DFT/PBE0) confirms solvent-dependent HOMO-LUMO gaps (2.64–2.67 eV) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data across studies?
Answer:
Contradictions often arise from differences in sample purity, solvent interactions, or measurement protocols. Mitigation strategies include:
- Standardization: Use identical solvent systems (e.g., CHCl₃ for UV-Vis) and calibrate instruments with reference compounds (e.g., quinine sulfate for ΦFL) .
- Aggregation Control: Dilute samples (<10⁻⁵ M) to minimize self-association artifacts in fluorescence studies .
- Computational Validation: Compare experimental λmax with TD-DFT predictions (deviation <10 nm confirms reliability) .
For example, conflicting Stokes shift values can be reconciled by verifying excitation spectra alignment with absorption profiles .
Advanced: What computational methods predict electronic transitions and excited-state behavior?
Answer:
- Density Functional Theory (DFT): Optimizes ground-state geometries using functionals like PBE0/def2-TZVP. Calculates HOMO-LUMO energies to estimate optical band gaps (e.g., 2.48–2.70 eV) .
- TD-DFT: Simulates excited-state transitions, identifying dominant contributions (e.g., S₀→S₁: 90% HOMO→LUMO) and solvent effects via COSMO models .
- Molecular Dynamics (MD): Models aggregation behavior in solution, correlating with experimental lifetime data .
These methods explain bathochromic shifts in polar solvents and validate experimental Stokes shifts via charge-transfer character analysis .
Advanced: What strategies optimize thermal stability for high-temperature applications?
Answer:
- Substituent Engineering: Bulky groups (e.g., tert-butyl) hinder thermal decomposition by increasing steric hindrance.
- Crosslinking: Post-synthetic modification (e.g., UV-induced polymerization) enhances degradation resistance.
- TGA Analysis: Monitors weight loss profiles; derivatives with nitro groups show higher stability (degradation onset ~300°C vs. ~250°C for non-nitrated analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
